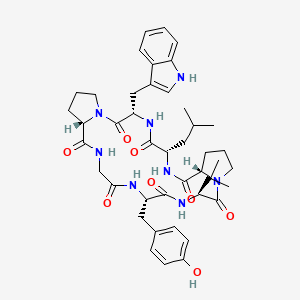

Vaccarin C

Description

Properties

IUPAC Name |

(3S,6S,9S,15S,18S,24S)-18-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-15-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,20,23-heptone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H56N8O8/c1-24(2)19-31-38(54)48-33(21-27-22-44-30-10-6-5-9-29(27)30)42(58)50-17-7-11-34(50)40(56)45-23-36(53)46-32(20-26-13-15-28(52)16-14-26)39(55)49-37(25(3)4)43(59)51-18-8-12-35(51)41(57)47-31/h5-6,9-10,13-16,22,24-25,31-35,37,44,52H,7-8,11-12,17-21,23H2,1-4H3,(H,45,56)(H,46,53)(H,47,57)(H,48,54)(H,49,55)/t31-,32-,33-,34-,35-,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLNHBDSHKCNNW-OPGKZIRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H56N8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170354 | |

| Record name | Segetalin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

813.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177602-12-9 | |

| Record name | Segetalin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177602129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Segetalin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activities of Vaccarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin (CAS No: 53452-16-7) is a flavonoid glycoside, a class of natural products known for their diverse pharmacological activities.[1][2] It is a prominent bioactive constituent isolated from the seeds of Vaccaria segetalis (Neck.) Garcke.[3][4] As a member of the flavonoid family, vaccarin has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-diabetic, anti-inflammatory, and antioxidant effects.[5] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for evaluating its activity, and its modulation of key cellular signaling pathways.

Chemical and Physical Properties

Vaccarin is characterized as a white to beige powder. Its complex structure consists of a flavonoid aglycone backbone with multiple glycosidic linkages. The fundamental chemical and physical properties of vaccarin are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₈O₁₉ | |

| Molecular Weight | 726.6 g/mol | |

| Appearance | A solid; white to beige powder | |

| Solubility | Soluble in DMSO (≥7.26 mg/mL), Methanol, Ethanol, and Pyridine. Limited solubility in EtOH. | |

| Storage Temperature | -20°C | |

| Purity | ≥98% (HPLC) | |

| CAS Number | 53452-16-7 | |

| SMILES | C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6--INVALID-LINK--CO)O)O)O)O)CO)O)O)O)O">C@@HO |

Pharmacological Properties and Experimental Protocols

Vaccarin exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being of particular interest in drug development.

Antioxidant Activity

The antioxidant potential of vaccarin is a key aspect of its therapeutic profile, contributing to its protective effects against oxidative stress-related conditions. The evaluation of this activity is typically conducted using various in vitro spectrophotometric assays.

Experimental Protocols for Antioxidant Activity Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this method, ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The pre-formed radical solution is then incubated with the antioxidant, which neutralizes the radical, leading to a decrease in absorbance. The absorbance is typically measured at 734 nm.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance is read at 593 nm. The results are often expressed as ferrous ion equivalents.

-

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: This method is based on the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine by the antioxidant. The resulting colored complex is measured at approximately 450 nm. This assay is advantageous as it can be performed at a pH close to physiological levels.

Anti-inflammatory Activity

Vaccarin has demonstrated anti-inflammatory effects, which are crucial for its potential in treating inflammatory conditions. These properties can be assessed through various in vitro and in vivo models.

Experimental Protocols for In Vitro Anti-inflammatory Assays:

-

Inhibition of Protein Denaturation: This assay is based on the principle that protein denaturation is a well-documented cause of inflammation. A solution of a protein, such as bovine serum albumin or egg albumin, is heated to induce denaturation. The ability of the test compound to inhibit this denaturation is measured by a decrease in the turbidity of the solution, which is quantified spectrophotometrically.

-

Membrane Stabilization Assay: This method assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity- or heat-induced lysis. The stabilization of the lysosomal membrane is important in limiting the inflammatory response by preventing the release of lysosomal constituents. The amount of hemoglobin released from lysed red blood cells is measured spectrophotometrically to determine the extent of membrane stabilization.

-

Anti-proteinase Activity: The anti-proteinase activity is evaluated by incubating the test compound with trypsin and casein. The reaction is terminated by adding perchloric acid, and the undigested casein is removed by centrifugation. The absorbance of the supernatant, which contains the digested protein, is then measured. A decrease in absorbance indicates proteinase inhibition.

-

Measurement of Inflammatory Cytokines: The anti-inflammatory effect of vaccarin can also be determined by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The levels of these cytokines in the cell culture supernatant can be quantified using ELISA kits.

Signaling Pathways Modulated by Vaccarin

Vaccarin exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is vital for its targeted development as a therapeutic agent.

EGFR/ERK1/2 Signaling Pathway

Vaccarin has been shown to suppress diabetic nephropathy by inhibiting the Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including diabetic complications. Vaccarin's inhibitory action on this pathway helps to ameliorate renal fibrosis and inflammation.

Caption: Vaccarin's inhibition of the EGFR/ERK1/2 pathway.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. Vaccarin has been found to activate this pathway, which contributes to its beneficial effects in promoting wound healing by enhancing angiogenesis. Furthermore, activation of the PI3K/AKT/GLUT4 signaling pathway by vaccarin improves insulin sensitivity and glucose uptake.

Caption: Vaccarin's activation of the PI3K/AKT signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. In conditions like diabetic nephropathy, vaccarin has been observed to reduce the phosphorylation of NF-κB p65, thereby inhibiting its activation. This inhibitory effect on the NF-κB pathway contributes to vaccarin's anti-inflammatory properties.

Caption: Vaccarin's inhibitory effect on the NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway

Recent studies have shown that vaccarin can treat lactation insufficiency by activating the Wnt/β-catenin signaling pathway. It achieves this by inhibiting SFRP2 expression through the targeting of ALKBH5, which in turn promotes milk secretion.

Caption: Vaccarin's role in the ALKBH5-SFRP2-Wnt/β-catenin pathway.

Conclusion

Vaccarin is a multifaceted flavonoid glycoside with significant potential for therapeutic applications. Its well-defined chemical and physical properties, combined with its potent antioxidant and anti-inflammatory activities, make it a compelling candidate for further research and development. The elucidation of its mechanisms of action through the modulation of key signaling pathways, such as EGFR/ERK, PI3K/AKT, NF-κB, and Wnt/β-catenin, provides a solid foundation for its exploration in the treatment of a variety of diseases, including diabetic complications, inflammatory disorders, and wound healing. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Vaccarin | CAS No- 53452-16-7 | Apigenin 4`-O-glucoside 6-C-(2-arabinosylglucoside) [chemicea.com]

- 3. Vaccarin | CAS:53452-16-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. biorlab.com [biorlab.com]

- 5. Vaccarin suppresses diabetic nephropathy through inhibiting the EGFR/ERK1/2 signaling pathway: Vaccarin ameliorates diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

Vaccarin's Mechanism of Action in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has emerged as a promising bioactive compound with significant therapeutic potential, particularly in the realm of vascular health.[1][2][3][4] Extensive research has demonstrated its protective and restorative effects on endothelial cells, the critical interface between the bloodstream and the vascular wall. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Vaccarin's action on endothelial cells, focusing on its roles in angiogenesis, mitigation of endothelial dysfunction, and anti-inflammatory responses. The information presented herein is intended to support further research and drug development efforts targeting vascular diseases.

Core Mechanisms of Action

Vaccarin's effects on endothelial cells are multifaceted, primarily revolving around the modulation of key signaling pathways that govern cell proliferation, survival, function, and inflammatory status. The principal mechanisms can be categorized as follows:

-

Promotion of Angiogenesis: Vaccarin stimulates the proliferation, migration, and tube formation of endothelial cells, which are fundamental processes in the formation of new blood vessels.[5] This pro-angiogenic activity is largely mediated through the activation of the PI3K/Akt and MAPK/ERK signaling pathways.

-

Amelioration of Endothelial Dysfunction: In pathological conditions such as hyperglycemia, Vaccarin protects against endothelial dysfunction. It achieves this by enhancing the production of nitric oxide (NO), a critical vasodilator, through the modulation of the ROS/AMPK/miRNA-34a/eNOS signaling cascade.

-

Anti-inflammatory Effects: Vaccarin exhibits potent anti-inflammatory properties in endothelial cells, particularly under high-glucose conditions. This is accomplished by regulating the miR-570-3p/HDAC1 pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

-

Protection Against Apoptosis: Vaccarin has been shown to protect human microvascular endothelial cells from apoptosis induced by high glucose by reducing reactive oxygen species (ROS) accumulation and inhibiting histone deacetylase 1 (HDAC1) expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on the effects of Vaccarin on endothelial cells.

Table 1: Effects of Vaccarin on Endothelial Cell Proliferation

| Cell Line | Vaccarin Concentration (µM) | Proliferation Increase (% of control) | Reference |

| HMEC-1 | 2.15 | 125.62 ± 1.14 | |

| HMEC-1 | 0.54 | 103.15 ± 0.95 | |

| HMEC-1 | 1.08 | 109.71 ± 0.85 | |

| HMEC-1 | 4.30 | 117.54 ± 1.65 | |

| HMEC-1 | 8.60 | 114.54 ± 1.85 | |

| HMEC-1 | 17.20 | 110.21 ± 1.27 |

Table 2: Effects of Vaccarin on Nitric Oxide (NO) Production and eNOS Phosphorylation in High Glucose-Exposed HMEC-1 Cells

| Treatment | NO Generation | p-eNOS/t-eNOS Ratio | Reference |

| Control | Baseline | Baseline | |

| High Glucose (HG) | Decreased | Decreased | |

| HG + Vaccarin (5 µM) | Increased (dose-dependently) | Increased |

Table 3: Effects of Vaccarin on Inflammatory Markers in High Glucose-Induced HUVECs

| Treatment | Target Molecule | Effect | Reference |

| High Glucose (HG) | HDAC1, TNF-α, IL-1β | Increased | |

| HG + Vaccarin | HDAC1, TNF-α, IL-1β | Decreased | |

| HG + Vaccarin + miR-570-3p inhibitor | HDAC1, TNF-α, IL-1β | Inhibition by Vaccarin counteracted |

Signaling Pathways

Vaccarin's diverse effects on endothelial cells are orchestrated through the modulation of several interconnected signaling pathways. The following diagrams illustrate these pathways.

Caption: Pro-angiogenic signaling cascade activated by Vaccarin.

Caption: Vaccarin's mitigation of high glucose-induced endothelial dysfunction.

Caption: Anti-inflammatory mechanism of Vaccarin in endothelial cells.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning Vaccarin's effects on endothelial cells.

Cell Culture

-

Human Microvascular Endothelial Cells (HMEC-1): HMEC-1 cells are cultured in MCDB 131 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in DMEM containing 5 mM glucose, 10% FBS, 100 U/L penicillin, and 100 µg/mL streptomycin. The culture conditions are the same as for HMEC-1 cells.

Cell Proliferation Assay (Sulforhodamine B Assay)

-

HMEC-1 cells are seeded in 96-well plates.

-

After cell attachment, the medium is replaced with a medium containing various concentrations of Vaccarin (e.g., 0.54, 1.08, 2.15, 4.30, 8.60, 17.20, and 34.40 µM) for 48 hours.

-

The cells are then fixed with 10% trichloroacetic acid.

-

After washing, the cells are stained with 0.4% sulforhodamine B (SRB) solution.

-

The bound dye is solubilized with 10 mM Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The proliferation ratio is calculated relative to the control group.

Tube Formation Assay

-

Matrigel is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30 minutes to allow the gel to solidify.

-

HMEC-1 cells are seeded onto the Matrigel-coated wells in the presence or absence of Vaccarin.

-

The cells are incubated for a specified period (e.g., 6-12 hours) to allow for the formation of capillary-like structures.

-

Tube formation is observed and photographed under a microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points.

Western Blot Analysis

-

Endothelial cells are treated with Vaccarin and/or other stimuli (e.g., high glucose).

-

Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-eNOS, eNOS, HDAC1, TNF-α, IL-1β) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Nitric Oxide (NO) Measurement

-

NO production in the cell culture supernatant can be measured using the Griess reagent system, which detects nitrite (a stable metabolite of NO).

-

Alternatively, intracellular NO levels can be visualized using a fluorescent probe such as 4,5-diaminofluorescein diacetate (DAF-2 DA).

-

Endothelial cells are loaded with DAF-2 DA, and after treatment with Vaccarin, the fluorescence intensity is measured using a fluorescence microscope or a plate reader.

Quantitative Real-Time PCR (qRT-PCR)

-

Total RNA is extracted from endothelial cells using a suitable RNA isolation kit.

-

The quality and quantity of the extracted RNA are assessed.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a real-time PCR system with specific primers for the target genes (e.g., HDAC1, TNF-α, IL-1β, miRNA-34a, miR-570-3p) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

Conclusion and Future Directions

Vaccarin demonstrates a robust and multifaceted mechanism of action in endothelial cells, positioning it as a strong candidate for the development of novel therapies for a range of vascular diseases, including diabetic angiopathy and conditions requiring therapeutic angiogenesis. Its ability to promote angiogenesis, protect against endothelial dysfunction, and suppress inflammation through the modulation of specific signaling pathways highlights its therapeutic potential.

Future research should focus on:

-

In vivo efficacy and safety: Comprehensive preclinical studies in relevant animal models of vascular disease are necessary to validate the in vitro findings and assess the safety profile of Vaccarin.

-

Pharmacokinetics and bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Vaccarin is crucial for optimizing its delivery and dosage.

-

Clinical trials: Well-designed clinical trials are the ultimate step to confirm the therapeutic efficacy of Vaccarin in human patients with vascular disorders.

-

Combination therapies: Investigating the synergistic effects of Vaccarin with existing therapies could lead to more effective treatment strategies.

The in-depth understanding of Vaccarin's mechanism of action provided in this guide serves as a solid foundation for these future endeavors, paving the way for its potential translation into clinical practice.

References

- 1. Vaccarin alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effects and Mechanisms of Vaccarin on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effects and Mechanisms of Vaccarin on Vascular Endothelial Dysfunction in Diabetic Angiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vaccarin alleviates endothelial inflammatory injury in diabetes by mediating miR-570-3p/HDAC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vaccarin promotes endothelial cell proliferation in association with neovascularization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Vaccarin: A Technical Whitepaper for Researchers

Introduction

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of vaccarin's biological effects, with a particular focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Core Biological Activities and Mechanisms

Vaccarin exhibits a multitude of biological effects, primarily centered around cellular protection, tissue regeneration, and metabolic regulation. The following sections detail the key activities and the underlying signaling pathways that have been elucidated through in vitro and in vivo studies.

Wound Healing and Angiogenesis

Vaccarin has demonstrated significant potential in promoting wound healing by stimulating angiogenesis, the formation of new blood vessels. This process is critical for supplying nutrients and oxygen to the healing tissue.

Key Effects:

-

Promotes the proliferation, migration, and tube formation of endothelial cells.[1][2][3]

-

Increases microvascular density at the wound site.

Signaling Pathways:

Vaccarin's pro-angiogenic effects are primarily mediated through the activation of the MAPK/ERK and PI3K/AKT signaling pathways. It has been shown to increase the phosphorylation of key proteins in these pathways, including Akt and Erk. Additionally, vaccarin has been found to promote angiogenesis by activating the FGF-2-mediated FGFR1 signaling pathway.

Diabetes and Vascular Complications

Vaccarin has shown considerable promise in the management of diabetes and its associated vascular complications. It exerts protective effects on endothelial cells, which are often damaged by high glucose levels.

Key Effects:

-

Improves glucose tolerance and insulin sensitivity.

-

Alleviates endothelial inflammatory injury caused by high glucose.

-

Reduces oxidative stress in diabetic models.

-

Enhances endothelium-dependent vasodilation.

Signaling Pathways:

The protective effects of vaccarin in diabetic vasculopathy are mediated through multiple pathways. It has been shown to alleviate endothelial inflammatory injury by modulating the miR-570-3p/HDAC1 pathway. Furthermore, vaccarin can inhibit vascular endothelial dysfunction through the ROS/AMPK/miRNA-34a/eNOS signaling pathway. It also improves insulin sensitivity and glucose uptake via the activation of the GPR120-PI3K/AKT/GLUT4 pathway.

Diabetic Nephropathy

Diabetic nephropathy is a serious complication of diabetes, and vaccarin has been shown to have a protective role in this condition.

Key Effects:

-

Ameliorates renal fibrosis.

-

Reduces inflammatory cytokine production in the kidneys.

-

Decreases the generation of reactive oxygen species (ROS) in renal tissue.

Signaling Pathway:

The primary mechanism by which vaccarin suppresses diabetic nephropathy is through the inhibition of the EGFR/ERK1/2 signaling pathway.

Lactation and Milk Synthesis

Traditionally, Vaccaria segetalis has been used to promote lactation. Modern research has identified vaccarin as a key active component in this process.

Key Effects:

-

Promotes the proliferation of bovine mammary epithelial cells.

-

Stimulates milk fat and protein synthesis.

-

Treats lactation insufficiency in animal models.

Signaling Pathways:

Vaccarin's effects on lactation are mediated through the Prl receptor-PI3K signaling pathway. More recently, it has been shown to treat lactation insufficiency through the ALKBH5-SFRP2-Wnt/β-catenin signaling pathway.

Adipogenesis and Lipolysis

Vaccarin has also been investigated for its potential role in metabolic regulation, specifically in adipogenesis (fat cell formation) and lipolysis (the breakdown of fats).

Key Effects:

-

Inhibits adipogenesis in 3T3-L1 adipocytes.

-

Stimulates lipolysis.

Signaling Pathway:

These effects of vaccarin are mediated through the Hedgehog signaling pathway.

Endothelial Cell Protection

Beyond its role in diabetic vasculopathy, vaccarin has a more general protective effect on endothelial cells.

Key Effect:

-

Attenuates high glucose-induced injury to human endothelial cells.

Signaling Pathway:

This protective effect is achieved through the inhibition of the Notch signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activity of vaccarin.

Table 1: In Vitro Effects of Vaccarin on Endothelial Cells

| Cell Line | Treatment | Concentration | Outcome | Reference |

| HMEC-1 | Vaccarin | 1.08 and 2.15 µM | Increased proliferation, migration, and tube formation | |

| EA.hy926 | Vaccarin + High Glucose (180 mM) | 6.88 and 13.76 µM | Significantly increased cell migration ratio | |

| HUVECs | Vaccarin + High Glucose | Not specified | Reversed increased HDAC1 levels |

Table 2: In Vivo Effects of Vaccarin

| Animal Model | Condition | Dosage | Outcome | Reference |

| Rat | Skin Excision Wound | Not specified | Significantly improved wound healing rate | |

| Mouse | Matrigel Plug | Daily oral administration | Significantly promoted neovascularization | |

| T2DM Mice | Type 2 Diabetes | Not specified | Reduced blood glucose, improved glucose and insulin tolerance | |

| Diabetic Mice | Diabetic Nephropathy | Not specified | Ameliorated renal fibrosis and inflammation |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to investigate the biological activities of vaccarin.

In Vitro Angiogenesis Assays

-

Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., DMEM or Medium 199) supplemented with fetal bovine serum (FBS) and growth factors.

-

Proliferation Assay (SRB Assay):

-

Cells are seeded in 96-well plates and allowed to attach.

-

Cells are treated with various concentrations of vaccarin for a specified period (e.g., 24-72 hours).

-

The cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with sulforhodamine B (SRB) dye.

-

The protein-bound dye is solubilized with a Tris-base solution.

-

The absorbance is read at a specific wavelength (e.g., 510 nm) to determine cell density.

-

-

Migration Assay (Wound Healing Assay):

-

Cells are grown to confluence in a multi-well plate.

-

A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

The cells are washed to remove debris and then incubated with media containing different concentrations of vaccarin.

-

The closure of the wound is monitored and photographed at different time points (e.g., 0, 12, 24 hours).

-

The wound area is quantified using image analysis software.

-

-

Tube Formation Assay:

-

A layer of Matrigel is allowed to polymerize in a 96-well plate.

-

Endothelial cells are seeded onto the Matrigel in the presence of various concentrations of vaccarin.

-

The cells are incubated for a period of time (e.g., 6-12 hours) to allow for the formation of capillary-like structures.

-

The tube formation is visualized under a microscope and quantified by measuring the total tube length or the number of branch points.

-

In Vivo Wound Healing Model

-

Animal Model: Typically, Sprague-Dawley rats or C57BL/6 mice are used.

-

Wound Creation:

-

The animals are anesthetized.

-

The dorsal hair is shaved and the skin is disinfected.

-

A full-thickness skin excision wound is created using a sterile biopsy punch.

-

-

Treatment: Vaccarin is administered either topically to the wound site or systemically (e.g., via oral gavage).

-

Analysis:

-

The wound area is measured at regular intervals to determine the rate of wound closure.

-

At the end of the experiment, the wound tissue is excised for histological analysis (H&E staining) and immunohistochemistry to assess for markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., PCNA).

-

Western Blot Analysis

-

Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the protein of interest (e.g., p-Akt, p-ERK, HDAC1).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.

Conclusion

Vaccarin is a multifaceted flavonoid glycoside with a wide array of biological activities that hold significant therapeutic promise. Its ability to promote wound healing and angiogenesis, protect against diabetic complications, and modulate various other cellular processes is supported by a growing body of scientific evidence. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways such as MAPK/ERK, PI3K/AKT, and others, provides a solid foundation for further preclinical and clinical investigation. This technical guide summarizes the current knowledge on vaccarin and is intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics from natural sources.

References

An In-depth Technical Guide to the Natural Occurrence and Sourcing of Vaccarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccarin (Apigenin-6-C-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranoside-4'-O-β-D-glucopyranoside) is a complex flavonoid glycoside that has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural source, quantitative occurrence, biosynthetic origins, and detailed methodologies for its extraction, purification, and analysis. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Quantitative Analysis

Vaccarin is predominantly found in the seeds of Vaccaria segetalis (Neck.) Garcke, a plant commonly known as cowherb or cow cockle.[1] This species belongs to the Caryophyllaceae family and its seeds are utilized in traditional Chinese medicine under the name "Wang Bu Liu Xing".[2] While other parts of the plant may contain flavonoids, the seeds are the most concentrated and commercially relevant source of vaccarin.

The concentration of vaccarin in Vaccaria segetalis seeds can vary based on factors such as genotype, cultivation conditions, and processing methods. The Chinese Pharmacopoeia stipulates that the content of vaccarin in the raw seeds should not be less than 0.40%.[2] Experimental analyses have demonstrated the potential for higher yields, with studies reporting optimized extraction rates reaching up to 0.52%.

Table 1: Quantitative Occurrence of Vaccarin in Vaccaria segetalis Seeds

| Parameter | Value | Source |

| Minimum Content (Chinese Pharmacopoeia) | ≥ 0.40% (w/w) | [2] |

| Maximum Optimized Extraction Yield | 0.52% (w/w) | N/A |

Biosynthesis of Vaccarin

The biosynthesis of vaccarin follows the general phenylpropanoid and flavonoid pathways, culminating in a series of glycosylation steps. The core aglycone of vaccarin is apigenin. The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This molecule then enters the flavonoid synthesis pathway.

The formation of the complete vaccarin molecule involves sequential glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer sugar moieties from activated UDP-sugars to the flavonoid backbone. Vaccarin's structure indicates a two-step glycosylation process:

-

C-Glycosylation: A C-glucosyltransferase (CGT) attaches a glucose molecule to the C-6 position of the apigenin precursor, likely a 2-hydroxyflavanone intermediate, which then dehydrates to form the C-linked flavone. Another glucose is then attached to the first.

-

O-Glycosylation: An O-glucosyltransferase (OGT) subsequently attaches a glucose molecule to the hydroxyl group at the C-4' position of the B-ring.

The diagram below illustrates this proposed biosynthetic pathway.

References

The Pharmacological Landscape of Vaccarin: A Technical Guide to its Therapeutic Potential

For Immediate Release

This technical whitepaper provides a comprehensive overview of the pharmacological effects of Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of Vaccarin's therapeutic potential across a range of preclinical models. The information presented herein summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways through which Vaccarin exerts its effects.

Executive Summary

Vaccarin has emerged as a promising natural compound with a diverse pharmacological profile. Preclinical studies have demonstrated its efficacy in neuroprotection, metabolic regulation, cardiovascular health, and wound healing. The primary mechanisms of action involve the modulation of key signaling pathways, including PI3K/AKT, MAPK/ERK, and AMPK, which are central to cellular processes such as survival, proliferation, inflammation, and metabolism. This guide synthesizes the current scientific evidence, presenting a robust foundation for future research and development of Vaccarin-based therapeutics.

Neuroprotective Effects of Vaccarin in Ischemic Stroke

Vaccarin has shown significant neuroprotective effects in animal models of ischemic stroke, primarily by reducing infarct volume and improving neurological function. These effects are attributed to its ability to modulate hypoxia, inflammation, and apoptosis.

Quantitative Data: Neuroprotection

| Parameter | Model | Treatment Group | Control Group | Result | Citation |

| Neurological Score (mNSS) | dMCAO Mice | Vaccarin (10, 20, 40 mg/kg) | Vehicle | Significant reduction (P<0.05 or P<0.01) | [1] |

| Rotarod Test | dMCAO Mice | Vaccarin (10, 20, 40 mg/kg) | Vehicle | Significantly prolonged time (P<0.05 or P<0.01) | [1] |

| Infarct Volume | dMCAO Mice | Vaccarin (10, 20, 40 mg/kg) | Sham | Significant reduction (P<0.05 or P<0.01) | [1] |

Experimental Protocol: Ischemic Stroke Model

The neuroprotective effects of Vaccarin were evaluated using a distal middle cerebral artery occlusion (dMCAO) model in mice.[1]

-

Animal Model: Male C57BL/6 mice.

-

Induction of Ischemia: Focal cerebral ischemia was induced by dMCAO.

-

Treatment: Vaccarin (10, 20, 40 mg/kg) or vehicle was administered intraperitoneally for 5 consecutive days post-surgery.[1]

-

Assessment: Neurological function was assessed using the modified neurological severity score (mNSS) and the rotarod test on days 1, 3, and 5 post-surgery. Infarct volume was measured using triphenyltetrazolium chloride (TTC) staining on day 5.

Signaling Pathways in Neuroprotection

Network pharmacology analysis has identified the VEGF and IL-17 signaling pathways as key targets of Vaccarin in ischemic stroke.

References

An In-depth Technical Guide to Vaccarin (CAS: 53452-16-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin (CAS number 53452-16-7), a flavonoid glycoside primarily isolated from the seeds of Vaccaria segetalis, has garnered significant attention in biomedical research.[1][2] This document provides a comprehensive technical overview of Vaccarin, summarizing its chemical properties, biological activities, and mechanisms of action. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

Vaccarin is a complex molecule with the chemical formula C32H38O19 and a molecular weight of approximately 726.63 g/mol .[3][4][5] Its structure consists of a flavonoid backbone glycosidically linked to sugar moieties. Key physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 53452-16-7 | |

| Molecular Formula | C32H38O19 | |

| Molecular Weight | 726.63 g/mol | |

| Melting Point | 209-211°C | |

| Density | 1.82 g/cm³ | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Limited solubility in EtOH. |

Biological Activities and Therapeutic Potential

Vaccarin exhibits a wide range of biological activities, making it a promising candidate for therapeutic development in various disease areas.

Angiogenesis and Vascular Protection

Vaccarin has been shown to promote neovascularization and protect vascular endothelial cells. It significantly enhances the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1). In vivo studies using a mouse Matrigel plug model have confirmed its ability to promote the formation of capillary-like structures. These effects are mediated, at least in part, through the activation of the Akt and ERK signaling pathways.

Metabolic Disorders

Vaccarin has demonstrated significant potential in the management of metabolic diseases, particularly type 2 diabetes mellitus (T2DM) and associated complications.

-

Insulin Sensitivity and Glucose Metabolism: Vaccarin improves insulin resistance and steatosis by activating the AMPK signaling pathway. It also enhances glucose uptake in adipose tissue and skeletal muscle through the activation of the GPR120-PI3K/AKT/GLUT4 pathway.

-

Diabetic Nephropathy: Studies have shown that Vaccarin can suppress diabetic nephropathy by inhibiting the EGFR/ERK1/2 signaling pathway, thereby reducing renal fibrosis, inflammation, and oxidative stress.

Lactation and Mammary Gland Physiology

Traditionally used for lactation insufficiency, recent studies have elucidated the molecular mechanisms behind this application. Vaccarin promotes the proliferation of bovine mammary epithelial cells and stimulates milk synthesis. This is achieved through the activation of the Prolactin receptor-PI3K signaling pathway. Furthermore, it has been shown to treat lactation insufficiency by modulating the ALKBH5-SFRP2-Wnt/β-catenin signaling pathway.

Other Activities

Vaccarin also acts as a MAPK, NF-κB, and NFAT inhibitor, which allows it to effectively block RANKL-induced osteoclastogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on Vaccarin.

Table 2: In Vitro Experimental Data

| Cell Line | Parameter Measured | Vaccarin Concentration(s) | Duration | Outcome | Reference |

| HMEC-1 | Proliferation | 0.54-34.4 µM | 48 h | Increased proliferation activity | |

| HMEC-1 | Migration & Tube Formation | 1.08 and 2.15 µM | 24-48 h | Promoted migration and capillary lumen formation | |

| EA.hy926 | Protection against H2O2 induced injury | Not specified | Not specified | Selectively protected vascular endothelium | |

| Bovine Mammary Epithelial Cells (BMECs) | Proliferation & Milk Synthesis | 0.5 µg/ml | Not specified | Stimulatory effects on proliferation and milk synthesis | |

| 3T3-L1 | PI3K/AKT/GLUT4 signaling | Not specified | Not specified | Activation of the pathway |

Table 3: In Vivo Experimental Data

| Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |

| Mouse Matrigel plug model | Daily oral administration | Oral | Not specified | Promoted neovascularization | |

| Sprague-Dawley Rats | 200 mg/kg (single dose) | Oral gavage | Not specified | Metabolism study, identified parent compound and metabolites | |

| Sprague-Dawley Rats | 1.21, 2.41, and 4.82 mg/kg | Intravenous | Not specified | Pharmacokinetic study | |

| Diet-induced obese mice | Not specified | Not specified | Not specified | Ameliorated obesity and insulin resistance | |

| Lactation insufficiency model rats | Not specified | Not specified | Not specified | Increased milk production and promoted PRL secretion |

Experimental Protocols

In Vitro Angiogenesis Assay

-

Cell Culture: Human microvascular endothelial cells (HMEC-1) are cultured under standard conditions.

-

Proliferation Assay: HMEC-1 cells are treated with varying concentrations of Vaccarin (e.g., 1.08 and 2.15 µM). Cell proliferation is assessed using the sulforhodamine B (SRB) assay.

-

Migration Assay: A wound-healing assay or a transwell migration assay is performed. HMEC-1 cells are grown to confluence, a "scratch" is made, and the rate of cell migration to close the gap is measured in the presence or absence of Vaccarin.

-

Tube Formation Assay: HMEC-1 cells are seeded on a layer of Matrigel. The formation of capillary-like structures is observed and quantified after treatment with Vaccarin.

-

Western Blot Analysis: To determine the mechanism of action, protein expression levels of key signaling molecules such as p-Akt, p-Erk, and CD31 are measured by Western blotting after cell lysis and protein quantification.

In Vivo Matrigel Plug Angiogenesis Assay

-

Animal Model: Female mice are used for this model.

-

Procedure: Matrigel, mixed with or without Vaccarin and angiogenic factors like Epidermal Growth Factor (EGF), is injected subcutaneously into the mice.

-

Analysis: After a set period (e.g., 7-14 days), the Matrigel plugs are excised. Angiogenesis is quantified by measuring the hemoglobin content within the plugs, which is indicative of red blood cell infiltration into newly formed vessels. Immunohistochemistry is also performed on sections of the plug to detect endothelial cell markers like CD31, as well as signaling proteins like p-Akt and p-Erk.

Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: Vaccarin is administered intravenously at different doses (e.g., 1.21, 2.41, and 4.82 mg/kg).

-

Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are deproteinized, typically with methanol.

-

Quantification: The concentration of Vaccarin in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A Venusil-C18 analytical column with a gradient elution of methanol and 0.1% formic acid can be used for separation. Detection is performed using an electrospray ionization source in the positive multiple reaction monitoring mode.

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the plasma concentration-time data.

Signaling Pathways and Mechanisms of Action (Visualized)

The multifaceted biological effects of Vaccarin are attributed to its ability to modulate several key intracellular signaling pathways.

Pro-Angiogenic Signaling

Vaccarin promotes angiogenesis by activating the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

Caption: Vaccarin-induced pro-angiogenic signaling cascade.

Metabolic Regulation via AMPK and GPR120

Vaccarin improves metabolic health by activating AMPK, a central regulator of energy homeostasis, and GPR120, a receptor involved in glucose metabolism.

Caption: Metabolic regulatory pathways activated by Vaccarin.

Lactation Promotion through Wnt/β-catenin Signaling

Vaccarin's role in promoting lactation involves the intricate regulation of the Wnt/β-catenin pathway.

Caption: Vaccarin's mechanism for promoting milk secretion.

Conclusion

Vaccarin is a promising natural product with a diverse pharmacological profile. Its ability to modulate key signaling pathways involved in angiogenesis, metabolism, and lactation underscores its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of Vaccarin for researchers and drug development professionals, highlighting areas for future investigation and potential clinical applications. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in various disease models.

References

An In-depth Technical Guide to the Molecular Structure of Vaccarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccarin, a flavonoid glycoside primarily isolated from the seeds of Vaccaria segetalis, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular structure of Vaccarin, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document details the fundamental structural characteristics of Vaccarin, outlines the standard experimental protocols for its structural elucidation, and explores its interaction with key signaling pathways.

Molecular Structure of Vaccarin

Vaccarin is a C-glycosylflavone, a class of flavonoids characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid backbone. This structural feature confers greater stability compared to O-glycosides.

Chemical Identity

The fundamental properties of Vaccarin are summarized in the table below, providing a quantitative overview of its molecular characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₈O₁₉ | [1] |

| Molecular Weight | 726.63 g/mol | [1] |

| CAS Number | 53452-16-7 | |

| IUPAC Name | 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

Structural Features

The core structure of Vaccarin consists of a flavone backbone (apigenin) to which three sugar moieties are attached. The detailed connectivity and stereochemistry are crucial for its biological activity. A 2D representation of the Vaccarin molecule is provided below.

Figure 1. 2D Chemical Structure of Vaccarin.

Experimental Protocols for Structural Elucidation

Isolation and Purification of Vaccarin

Vaccarin is primarily extracted from the seeds of Vaccaria segetalis.[2][3] A general workflow for its isolation and purification is described below.

Figure 2. General workflow for the isolation and purification of Vaccarin.

Spectroscopic and Spectrometric Analysis

The definitive structure of a natural product like Vaccarin is determined through a combination of spectroscopic and spectrometric techniques.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are essential for determining the carbon skeleton and the placement of protons.[4]

General Protocol for ¹H and ¹³C NMR of Flavonoid Glycosides:

-

Sample Preparation: A purified sample of the flavonoid glycoside (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Spectral Analysis:

-

¹H NMR: Provides information on the number and environment of protons. Chemical shifts (δ) and coupling constants (J) help to identify the substitution pattern of the aromatic rings and the stereochemistry of the sugar moieties.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the unambiguous assignment of all signals and the complete elucidation of the molecular structure.

-

While specific ¹H and ¹³C NMR data for Vaccarin are not publicly available, typical chemical shift ranges for flavonoid glycosides are well-documented and serve as a reference for structural assignment.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

General Protocol for Mass Spectrometry of C-Glycosylflavones:

-

Ionization: The sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to obtain the molecular ion peak.

-

Fragmentation Analysis (MS/MS): The molecular ion is subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide structural information. For C-glycosylflavones, characteristic fragmentation patterns involve cross-ring cleavages of the sugar moieties, leading to neutral losses of specific masses (e.g., 90 and 120 Da for a hexose).

The fragmentation pattern helps to distinguish between different types of glycosidic linkages and to determine the nature of the sugar units.

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.

General Protocol for X-ray Crystallography of Flavonoid Glycosides:

-

Crystallization: High-quality single crystals of the purified compound are grown from a suitable solvent or solvent mixture. This is often the most challenging step.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of all atoms can be determined, providing precise information on bond lengths, bond angles, and stereochemistry.

To date, a crystal structure for Vaccarin has not been deposited in public databases.

Signaling Pathways Involving Vaccarin

Vaccarin has been shown to modulate several key signaling pathways, which underlies its observed pharmacological effects. The following diagrams illustrate the general mechanisms of these pathways and the putative points of interaction for Vaccarin.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell proliferation, survival, and metabolism. Vaccarin is reported to influence this pathway.

Figure 3. The PI3K/AKT signaling pathway and the putative role of Vaccarin.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Vaccarin has also been implicated in the modulation of this pathway.

Figure 4. The MAPK/ERK signaling pathway and the putative role of Vaccarin.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of Vaccarin, drawing from available chemical data. While specific, raw experimental data for Vaccarin remains elusive in publicly accessible domains, the general protocols and principles for the structural elucidation of flavonoid glycosides have been presented. The involvement of Vaccarin in the PI3K/AKT and MAPK/ERK signaling pathways highlights its potential as a lead compound in drug discovery. Further research is warranted to fully characterize its structural details and to elucidate the precise molecular mechanisms underlying its pharmacological activities.

References

- 1. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Vaccaria segetalis: A Review of Ethnomedicinal, Phytochemical, Pharmacological, and Toxicological Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

Vaccarin: A Potent Modulator of Angiogenesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has emerged as a promising bioactive compound with significant pro-angiogenic properties.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in various physiological and pathological conditions, including wound healing, tissue regeneration, and ischemic diseases.[1][4] This technical guide provides a comprehensive overview of the role of vaccarin in angiogenesis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of vaccarin.

Core Mechanism of Action: Stimulation of Pro-Angiogenic Signaling Pathways

Vaccarin exerts its pro-angiogenic effects primarily through the activation of key intracellular signaling cascades within endothelial cells. The most prominently implicated pathways are the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. Additionally, evidence points to the involvement of the Fibroblast Growth Factor (FGF) signaling pathway, specifically through the FGF-2/FGFR1 and bFGF/bFGFR2 axes, which act upstream of the PI3K/Akt and MAPK/ERK pathways.

The activation of these pathways culminates in the stimulation of crucial endothelial cell functions that drive angiogenesis, including proliferation, migration, and tube formation.

Quantitative Data on the Pro-Angiogenic Effects of Vaccarin

The pro-angiogenic activity of vaccarin has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

In Vitro Efficacy of Vaccarin on Human Microvascular Endothelial Cells (HMEC-1)

| Parameter | Vaccarin Concentration (µM) | Result | Reference |

| Cell Proliferation | 2.15 | 125.62 ± 1.14% of control (P<0.01) | |

| 0.54 | 103.15 ± 0.95% of control (P<0.05) | ||

| 1.08 | 109.71 ± 0.85% of control (P<0.05) | ||

| 4.30 | 117.54 ± 1.65% of control (P<0.05) | ||

| 8.60 | 114.54 ± 1.85% of control (P<0.05) | ||

| 17.20 | 110.21 ± 1.27% of control (P<0.05) | ||

| 34.40 | Not specified, but P<0.05 | ||

| Cell Migration | 2.15 | Significant promotion | |

| Tube Formation | 2.15 | Significant promotion |

In Vivo Efficacy of Vaccarin in Angiogenesis Models

| Model | Treatment | Parameter | Result | Reference |

| Mouse Matrigel Plug | Vaccarin (5 and 10 mg/kg/day, oral) + EGF | Microvessel Density (MVD) | Significant increase compared to EGF alone | |

| p-Akt Expression | Markedly upregulated | |||

| p-Erk Expression | Markedly upregulated | |||

| Rat Skin Excision Wound | Vaccarin | Microvessel Density (MVD) | Markedly higher than control | |

| p-Akt Expression | Significantly higher than control | |||

| p-Erk Expression | Significantly higher than control | |||

| p-bFGFR Expression | Significant difference compared to control |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on vaccarin and angiogenesis.

In Vitro Assays

1. Cell Proliferation Assay (Sulforhodamine B Assay)

-

Cell Line: Human Microvascular Endothelial Cells (HMEC-1).

-

Methodology:

-

Seed HMEC-1 cells in 96-well plates at a density of 5,000-20,000 cells/well and culture for 24 hours.

-

Treat the cells with varying concentrations of vaccarin (e.g., 0.54, 1.08, 2.15, 4.30, 8.60, 17.20, and 34.40 µM) for 48 hours.

-

Fix the cells by gently adding 50-100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air-dry.

-

Stain the cells with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air-dry.

-

Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measure the optical density (OD) at 510 nm using a microplate reader.

-

2. Cell Migration Assay (Wound Healing Assay)

-

Cell Line: HMEC-1.

-

Methodology:

-

Grow HMEC-1 cells to confluence in 6-well plates.

-

Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with phosphate-buffered saline (PBS) to remove cell debris.

-

Incubate the cells with vaccarin (e.g., 2.15 µM) in a medium with reduced serum.

-

Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 hours).

-

Quantify the migration by measuring the area of the wound closure using image analysis software (e.g., ImageJ).

-

3. Tube Formation Assay

-

Cell Line: HMEC-1.

-

Methodology:

-

Thaw Matrigel on ice and pipette 50-100 µL into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HMEC-1 cells and resuspend them in a basal medium containing vaccarin (e.g., 2.15 µM).

-

Seed the cells onto the solidified Matrigel at a density of 2 x 10^4 cells/well.

-

Incubate the plate for 4-6 hours at 37°C.

-

Visualize the formation of capillary-like structures using a phase-contrast microscope.

-

Quantify tube formation by measuring parameters such as the number of branch points, total tube length, or the number of loops using image analysis software.

-

In Vivo Assay

1. Mouse Matrigel Plug Assay

-

Animal Model: ICR mice or similar strains.

-

Methodology:

-

Thaw growth factor-reduced Matrigel on ice.

-

Mix the liquid Matrigel with an angiogenic stimulus, such as Epidermal Growth Factor (EGF) or Basic Fibroblast Growth Factor (bFGF), with or without vaccarin.

-

Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

-

Administer vaccarin orally (e.g., 5 and 10 mg/kg/day) for a specified period (e.g., 14 days).

-

After the experimental period, excise the Matrigel plugs.

-

Fix the plugs in 10% formalin, embed in paraffin, and section for histological analysis.

-

Perform immunohistochemistry for angiogenesis markers such as CD31 to visualize blood vessels.

-

Quantify angiogenesis by measuring the microvessel density (MVD) within the Matrigel plug.

-

Protein Expression Analysis

1. Immunohistochemistry (IHC)

-

Sample: Paraffin-embedded Matrigel plugs or tissue sections.

-

Methodology:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using an appropriate buffer and heating method.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with primary antibodies against target proteins (e.g., CD31, p-Akt, p-Erk) overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal using a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Analyze the staining intensity and distribution using a microscope and image analysis software.

-

2. Western Blotting

-

Sample: Protein lysates from cultured endothelial cells.

-

Methodology:

-

Lyse the cells in a suitable buffer to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate 20-50 µg of protein per lane by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-Erk, Erk, p-bFGFR) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Vaccarin-induced pro-angiogenic signaling pathways.

Experimental Workflows

Caption: In vitro experimental workflows for angiogenesis assays.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGF-2-mediated FGFR1 signaling in human microvascular endothelial cells is activated by vaccarin to promote angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Vaccarin for Lactation Insufficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccarin, a flavonoid glycoside derived from the seeds of Vaccaria segetalis, has been investigated in preliminary studies for its potential to alleviate lactation insufficiency. This document provides a technical overview of the initial research, summarizing key quantitative findings, detailing relevant experimental protocols, and visualizing the proposed molecular mechanisms of action. The data presented herein are based on in vitro studies using bovine mammary epithelial cells (BMECs) and in vivo studies in a rat model of lactation insufficiency. Two primary signaling pathways have been implicated in the galactogogic effects of vaccarin: the Prolactin (Prl) receptor-PI3K signaling pathway and the ALKBH5-SFRP2-Wnt/β-catenin signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for lactation enhancement.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on vaccarin's effects on lactation-related parameters.

Table 1: In Vitro Effects of Vaccarin on Bovine Mammary Epithelial Cells (BMECs)

| Parameter | Vaccarin Concentration | Result | Citation |

| Optimal Concentration | 0.5 µg/mL | Best stimulatory effects on cell proliferation, milk fat, and protein synthesis. | [1] |

| Cell Proliferation | 0.5 µg/mL | Similar effect to 0.5 µg/mL Prolactin (Prl). | [1] |

| Milk Fat Synthesis | 0.5 µg/mL | Similar effect to 0.5 µg/mL Prolactin (Prl). | [1] |

| Milk Protein Synthesis | 0.5 µg/mL | Similar effect to 0.5 µg/mL Prolactin (Prl). | [1] |

| Cyclin D1 Expression | 0.5 µg/mL | Similar effect to 0.5 µg/mL Prolactin (Prl). | [1] |

| mTOR Phosphorylation | 0.5 µg/mL | Similar effect to 0.5 µg/mL Prolactin (Prl). | |

| SREBP-1c Expression & Maturation | 0.5 µg/mL | Similar effect to 0.5 µg/mL Prolactin (Prl). | |

| Prl Receptor Expression | 0.5 µg/mL | Best stimulatory effects. |

Table 2: In Vivo Effects of Vaccarin in a Rat Model of Lactation Insufficiency

| Parameter | Treatment | Result | Citation |

| Milk Production | Vaccarin | Effectively increased milk production. | |

| Mammary Duct Thickness | Vaccarin | Significantly improved. | |

| Mammary Follicle Density | Vaccarin | Significantly improved. | |

| Prolactin (PRL) Secretion | Vaccarin | Promoted. | |

| Prolactin Receptor (PRLR) Expression | Vaccarin | Promoted. | |

| FASN, CSN2, and GLUT1 Expression | Vaccarin | Significantly promoted. | |

| ALKBH5 Expression | Lactation Insufficiency Model | Upregulated. | |

| SFRP2 Expression | Lactation Insufficiency Model | Promoted (by ALKBH5). | |

| Wnt/β-catenin Signaling Pathway | Lactation Insufficiency Model | Inhibited. | |

| SFRP2 Expression | Vaccarin | Inhibited (by targeting ALKBH5). | |

| Wnt/β-catenin Signaling Pathway | Vaccarin | Activated. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies on vaccarin. These protocols are based on established techniques in the field and are intended to provide a comprehensive guide for replicating and expanding upon this research.

In Vitro Studies with Bovine Mammary Epithelial Cells (BMECs)

-

Tissue Collection: Mammary tissue is aseptically collected from lactating cows immediately after slaughter. The tissue is transported to the laboratory in chilled DMEM/F12 medium supplemented with antibiotics.

-

Tissue Digestion: The tissue is minced and subjected to enzymatic digestion using a solution containing collagenase and hyaluronidase to dissociate the cells from the extracellular matrix.

-

Cell Isolation and Culture: The resulting cell suspension is filtered and centrifuged to pellet the cells. The cells are then resuspended in DMEM/F12 medium supplemented with fetal bovine serum (FBS), insulin, hydrocortisone, and prolactin, and plated onto collagen-coated culture flasks.

-

Cell Maintenance: The cells are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is changed every 48 hours.

-

A stock solution of vaccarin is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the cell culture medium.

-

BMECs are seeded in multi-well plates and allowed to adhere and grow to a specified confluency.

-

The culture medium is then replaced with medium containing different concentrations of vaccarin (e.g., 0.1, 0.5, 1.0 µg/mL) or a vehicle control. Prolactin (0.5 µg/mL) is used as a positive control.

-

The cells are incubated for a specified period (e.g., 24, 48 hours) before being harvested for analysis.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Cyclin D1, p-mTOR, SREBP-1c, ALKBH5, SFRP2, β-catenin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies in a Rat Model of Lactation Insufficiency

-

Animal Model: Lactating Sprague-Dawley rats are used.

-

Hormonal Intervention: Lactation insufficiency can be induced by administering progesterone during late pregnancy, which can interfere with the normal hormonal cascade required for lactogenesis. Another method involves the administration of a dopamine agonist to suppress prolactin levels.

-

Confirmation: The successful induction of lactation insufficiency is confirmed by monitoring pup weight gain and milk production.

-

Rats with lactation insufficiency are randomly assigned to a control group or a vaccarin-treated group.

-

Vaccarin is administered orally by gavage at a specified dose and frequency for a defined period. The control group receives the vehicle.

-

Pup Weight Gain Method: The weight of the pups is recorded before and after a defined period of suckling. The difference in weight provides an estimate of the milk consumed.

-

Direct Milking: Dams are separated from their pups for a short period to allow milk to accumulate. They are then anesthetized, and oxytocin is administered to stimulate milk let-down. Milk is then manually expressed and collected for volume and composition analysis.

-

Tissue Collection: At the end of the treatment period, the rats are euthanized, and the mammary glands are dissected.

-

Whole Mount Preparation: The mammary glands are spread on a glass slide, fixed in Carnoy's solution, and stained with carmine alum to visualize the epithelial ductal structures.

-

Morphometric Analysis: The stained whole mounts are imaged, and various parameters are quantified using image analysis software, such as the number of terminal end buds, ductal branching, and the area of the epithelial tree.

Mandatory Visualizations

Signaling Pathways

Caption: Vaccarin-activated Prl receptor-PI3K signaling pathway.

Caption: Vaccarin's effect on the ALKBH5-SFRP2-Wnt/β-catenin pathway.

Experimental Workflow

Caption: General experimental workflow for vaccarin and lactation studies.

References

Technical Guide: Targeting the MEK/ERK Pathway in Oncology

A Methodological and Application-Focused Whitepaper for Drug Development Professionals

Introduction: The MEK/ERK Signaling Pathway in Cancer

The RAS-RAF-MEK-ERK pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a central regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] This pathway transduces signals from extracellular growth factors via cell surface receptors to the nucleus, culminating in the regulation of gene expression.[1]

The cascade is initiated by the activation of the GTPase RAS, which then recruits and activates RAF kinases.[2] Activated RAF subsequently phosphorylates and activates the dual-specificity kinases MEK1 and MEK2. In the final step of the cascade, activated MEK phosphorylates the extracellular signal-regulated kinases, ERK1 and ERK2. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to activate a multitude of transcription factors, driving cellular proliferation and survival.

Aberrant activation of the RAS-RAF-MEK-ERK pathway is a hallmark of many human cancers, found in over a third of all malignancies. This dysregulation is often caused by gain-of-function mutations in upstream components, particularly in RAS and BRAF genes. Consequently, the components of this pathway, especially MEK1/2, have become highly attractive targets for therapeutic intervention in oncology.

Therapeutic Strategy: MEK Inhibition

MEK inhibitors are a class of targeted therapies that act as highly selective, non-ATP-competitive inhibitors of MEK1 and MEK2. They bind to a unique allosteric pocket adjacent to the ATP-binding site, locking MEK into a catalytically inactive conformation. This prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking the downstream signaling that promotes tumor cell proliferation and survival.

By targeting a downstream node in the pathway, MEK inhibitors can be effective in cancers driven by mutations in upstream components like BRAF or RAS. This has led to their successful clinical application, particularly in BRAF-mutant melanoma.

Data Presentation: Efficacy of MEK Inhibitors

The efficacy of a MEK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. Lower IC50 values indicate greater potency. The table below summarizes representative IC50 values for the MEK inhibitor Selumetinib across various melanoma cell lines, demonstrating sensitivity in lines with BRAF mutations.

Table 1: Selumetinib IC50 Values in BRAF V600E Mutant Melanoma Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Malignant Melanoma | 0.076 |

| MEL-HO | Malignant Melanoma | 0.057 |

| IGR-37 | Malignant Melanoma | 0.020 |

| M14 | Malignant Melanoma | 0.063 |

| WM35 | Malignant Melanoma | 0.082 |